Product packaging for 16alpha-Bromoestrone(Cat. No.:CAS No. 71765-95-2)

16alpha-Bromoestrone

Cat. No.: B1209605
CAS No.: 71765-95-2
M. Wt: 349.3 g/mol
InChI Key: ONEZAEJNFATWNE-QFXBJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Bromoestrone (CAS Number 71765-95-2) is a halogenated analog of the native estrogenic hormone estrone . With a molecular formula of C18H21BrO2 and a molecular weight of 349.27 g/mol, this synthetic steroid is characterized by a bromine atom at the 16alpha position on the D-ring of the steroid backbone . The compound serves as a valuable intermediate and tool compound in steroid chemistry research and biochemical studies. Its structure makes it a candidate for investigating structure-activity relationships (SAR) of estrogen derivatives and for exploring enzymatic halogenation processes, such as those catalyzed by haloperoxidases . Researchers utilize this compound and similar halogenated steroids in the development of novel radiopharmaceuticals and as molecular probes for studying estrogen receptor interactions and mechanisms . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21BrO2 B1209605 16alpha-Bromoestrone CAS No. 71765-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71765-95-2

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

(8R,9S,13S,14S,16R)-16-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H21BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-16,20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1

InChI Key

ONEZAEJNFATWNE-QFXBJFAPSA-N

SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)O

Synonyms

16-bromoestrone
16-bromoestrone, (16beta)-isomer
16alpha-bromoestrone

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Stereoselective Synthetic Pathways for 16alpha-Bromoestrone

Achieving the desired 16-alpha stereoisomer of bromoestrone necessitates carefully chosen reaction pathways that favor its formation over other potential isomers.

The introduction of a bromine atom at the C-16 position of the estrone (B1671321) steroid nucleus is the key transformation. The stereoselectivity of this addition is critical.

One common strategy involves the bromination of an enol acetate (B1210297) derivative of estrone. prepchem.com This approach directs the electrophilic bromine to the C-16 position. Various brominating agents can be employed, including molecular bromine and N-bromosuccinimide (NBS). sci-hub.se Cupric bromide (CuBr₂) has also been utilized as a brominating agent for steroid skeletons. nih.govrsc.org For instance, the reaction of estrone with cupric bromide can result in the formation of 2,4,16α-tribromoestrone in high yields. The reaction mechanism under acidic conditions typically involves the protonation of the carbonyl group, followed by the attack of bromide anions on the alpha-carbon to form an enolate intermediate, which then reacts with a positively charged bromine source. nih.gov In some cases, a mixture of epimers may be produced, requiring subsequent epimerization with a reagent like lithium bromide (LiBr) to yield the desired 16alpha-bromo product. prepchem.com

Table 1: Comparison of Bromination Reagents for Steroidal Ketones
ReagentTypical ConditionsObservations and YieldReference
Cupric Bromide (CuBr₂)Solvent (e.g., Acetic Acid)Can produce tribrominated products (2,4,16α) in quantitative yields. In other systems, it has shown moderate yields (~60%). nih.govresearchgate.net nih.govresearchgate.net
N-Bromosuccinimide (NBS)Radical initiator or acid catalystA commonly used reagent for allylic and benzylic bromination, also used for α-bromination of ketones. nih.gov nih.gov
Pyridine Hydrobromide PerbromideAcetic Acid, 90 °CDemonstrated high efficiency (85% yield) in the bromination of acetophenone (B1666503) derivatives. nih.govresearchgate.net nih.govresearchgate.net
Na77Br / H₂O₂-Acetic AcidAqueous/AcidicUsed for the direct radiobromination of estrone enol diacetate to produce 16α-[77Br]-bromoestradiol precursors. nih.gov nih.gov

Protecting groups are indispensable in the synthesis of this compound to ensure that reactions occur selectively at the desired functional group. pressbooks.pubjocpr.com The estrone molecule has two primary reactive sites apart from the C-16 position: the phenolic hydroxyl group at C-3 and the ketone at C-17.

To facilitate selective bromination at C-16, the C-17 ketone is often converted into an enol acetate. prepchem.commdpi.com This derivatization serves a dual purpose: it protects the ketone from reacting and activates the C-16 position for electrophilic attack. The phenolic hydroxyl group at C-3 may also require protection, particularly during subsequent reaction steps. Common protecting groups for hydroxyls include ethers (e.g., Benzyl, Methoxymethyl) and silyl (B83357) ethers (e.g., TBDMS). libretexts.org In the context of related radiolabeling syntheses, the phenolic hydroxyl has been protected using a triflate group. mdpi.com The choice of protecting group is dictated by its stability under the reaction conditions and the ease with which it can be removed later. pressbooks.pub For example, acetal (B89532) protecting groups are stable under basic conditions but are easily removed by acidic hydrolysis. pressbooks.pubtotal-synthesis.com

Table 2: Protecting Groups in Steroid Synthesis
Functional Group to ProtectProtecting GroupIntroduction ReagentRemoval ConditionReference
C-17 KetoneEnol AcetateAcetic Anhydride / Acid CatalystHydrolysis prepchem.commdpi.com
C-3 Phenolic HydroxylTriflate (Trifluoromethanesulfonate)Triflic AnhydrideNucleophilic displacement / Hydrolysis mdpi.comnih.gov
C-3 Phenolic HydroxylBenzyl (Bn)Benzyl bromide / BaseHydrogenolysis libretexts.org
C-3 Phenolic HydroxylDimethoxytrityl (DMT)DMT-Cl / PyridineWeak acid jocpr.comlibretexts.org

Bromination Strategies and Reagents (e.g., Cupric Bromide)

Radiochemical Synthesis for Research Probes

The development of radiolabeled estrogens, including derivatives of this compound, is crucial for creating probes to study estrogen receptors (ER) in vivo using imaging techniques like Positron Emission Tomography (PET). openmedscience.comfda.gov

Different radioisotopes can be incorporated into the estrogen framework, each with distinct properties and synthetic challenges.

Bromine-77 (B1219884) ([77Br]) : 16α-[77Br]Bromoestradiol has been synthesized by the radiobromination of estrone enol diacetate using Na77Br and a hydrogen peroxide-acetic acid system. nih.gov This electrophilic bromination is followed by reduction to yield the final product. nih.gov While effective for target tissue concentration, the decay properties of 77Br are considered suboptimal for imaging with conventional gamma cameras. iaea.org

Fluorine-18 ([18F]) : The most common strategy for producing [18F]-labeled estrogens like 16α-[18F]fluoroestradiol (FES) is through nucleophilic displacement. mdpi.comnih.gov This typically involves reacting a precursor molecule containing a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate), with [18F]fluoride ion. mdpi.comnih.gov This method often proceeds with an inversion of stereochemistry. mdpi.com The development of methods for producing high specific activity [18F]fluoride ion has been a key enabler for this approach. snmjournals.org

Tritium (B154650) ([3H]) : Tritium labeling is often used for in vitro receptor binding assays due to the high specific activities achievable. rti.org Methods include catalytic reduction of an unsaturated precursor with tritium gas or using tritiated water or sodium borotritide. rti.orgnih.gov For instance, [3H]estradiol has been used extensively in receptor binding studies. psu.educonicet.gov.ar

Table 3: Isotopic Labeling Strategies for Estrogens
IsotopeHalf-LifeTypical Labeling ReactionPrecursor ExampleReference
[77Br]57.04 hoursElectrophilic RadiobrominationEstrone enol diacetate nih.gov
[18F]109.8 minutesNucleophilic Displacement16-trifloxy estrone derivative mdpi.com
[3H]12.32 yearsCatalytic Reduction / Isotope ExchangeUnsaturated steroid precursor rti.orgnih.gov

High specific activity, defined as the amount of radioactivity per unit mass of a compound, is a critical performance criterion for receptor-targeted radiotracers. snmjournals.orggoogle.com Since receptors are present in very low concentrations, a high specific activity ensures that the radiotracer can bind to the target without causing a pharmacological effect. snmjournals.org

The design of the precursor molecule is paramount for achieving high specific activity. For radiohalogenation, precursors are designed for rapid and efficient reaction with the no-carrier-added radionuclide. Strategies include:

Halodestannylation : This method uses organotin precursors, such as tributyl tin derivatives, which react with radioiodine to produce high specific activity iodoestrogens. researchgate.net

Nucleophilic Displacement Precursors : For [18F] labeling, precursors with highly reactive leaving groups like triflates are synthesized. mdpi.comnih.gov This allows for efficient displacement by the [18F]fluoride ion, minimizing the mass of the unlabeled precursor in the final product. mdpi.com The synthesis of these precursors is a non-trivial process that must be carefully optimized. google.com

Mechanistic Investigations of Molecular and Cellular Interactions

Estrogen Receptor Binding and Modulation

Studies have investigated the binding of various estrogen derivatives to estrogen receptors (ERα and ERβ). While specific data for 16α-Bromoestrone on both ER subtypes is not extensively detailed in the provided snippets, related bromoestrogens, such as 16α-bromoestradiol, have shown high affinity for ER. For instance, 16α-bromoestradiol bound to ER with greater affinity than estradiol (B170435) itself mdpi.comnih.gov. Generally, estrogenic substances and antagonists compete with radiolabeled estradiol for binding to both ERα and ERβ, often exhibiting similar preferences and degrees of binding across subtypes, although specific affinities can vary nih.gov. The relative binding affinities (RBAs) are crucial for understanding ligand-receptor interactions, with ERα binders being generally better characterized than ERβ binders frontiersin.org.

Ligand binding to estrogen receptors induces conformational changes that are critical for receptor function, including dimerization and subsequent transcriptional activity bmbreports.orgpsu.edunih.gov. Fluorescence-based techniques like FRET and BRET are employed to study ER dimerization, revealing that ERα and ERβ can form homodimers and heterodimers bmbreports.org. The conformation of the ER complex, dictated by the ligand, influences interactions with coactivators and corepressors, thereby determining agonist or antagonist effects medchemexpress.com. Specific mutations in the ERα ligand-binding domain can promote dimerization, leading to enhanced receptor activity and stability, even in the absence of estradiol nih.gov.

Following ligand binding and dimerization, estrogen receptors recruit coactivator proteins, a crucial step for transcriptional activation psu.edunih.govnih.gov. The interaction between the ligand-bound ER and coactivators, such as those containing LXXLL motifs, is ligand-dependent nih.gov. Agonist-bound ER adopts a conformation that favors interaction with these coactivators nih.gov. Studies suggest that differences in ligand binding can lead to distinct conformational changes in ERα and ERβ, influencing their ability to recruit coactivators researchgate.net. For example, the stoichiometry of the ERα/estradiol complex with the coactivator SRC-1 is one coactivator molecule per ERα dimer, with affinity varying based on the agonist escholarship.org.

Ligand-Induced Receptor Conformation and Dimerization Studies

Enzymatic Interactions and Regulation

16α-Bromoestrone and related bromoestrogens have been investigated for their interactions with key enzymes in steroidogenesis. Research indicates that 16-bromoestrones can inhibit estradiol 2- and 16α-hydroxylase activities in rat liver microsomes researchgate.netresearchgate.net. Specifically, 16α- and 16β-bromoestrones were found to competitively inhibit 16α-hydroxylase activity with Ki values ranging from 0.24 to 0.30 researchgate.net. These compounds also non-competitively inhibited 2-hydroxylation with a Ki of approximately 70 μM researchgate.net. 16α-Bromoandrogens are also reported to be aromatase inhibitors nih.gov.

17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes are involved in the conversion of estrone (B1671321) (E1) to the more potent estradiol (E2) aopwiki.orgnih.govscirp.org. While direct interactions of 16α-Bromoestrone with specific 17β-HSD isoforms are not explicitly detailed, related compounds like EM-139, which possesses a 16α-chloro moiety, have been studied for their dual inhibition of 17β-HSD1 and the estrogen receptor scirp.org.

The 16α-hydroxylase enzyme is also a target of interest. Studies on bromoestrogens have shown that 16-bromoestrones preferentially block 16α-hydroxylase activity researchgate.net.

The mechanism by which bromoestrogens modulate enzyme activity often involves competitive or non-competitive inhibition. For example, 16-bromoestrones competitively inhibit 16α-hydroxylase with specific Ki/Km ratios researchgate.net. They non-competitively inhibit 2-hydroxylation with a defined Ki value researchgate.net. Aromatase inhibitors can act through competitive inhibition or as "suicide" inhibitors, where they are converted by the enzyme into reactive intermediates that covalently bind to the active site, leading to irreversible inactivation nih.govmdpi.com. The specific structural features of these compounds, such as halogen substitutions at particular positions (e.g., 16α), can significantly influence their inhibitory potency and mechanism researchgate.netresearchgate.netresearchgate.netmdpi.com.

Interaction with Steroidogenic Enzymes (e.g., Aromatase, 17β-Hydroxysteroid Dehydrogenases, 16α-Hydroxylase)

Intracellular Signaling Pathway Perturbations in Research Models

Estrogenic compounds exert their biological effects primarily through interactions with estrogen receptors (ERs), which are ligand-activated transcription factors. These interactions trigger a cascade of events that ultimately alter gene expression and cellular function. Research models employing specific assays are crucial for dissecting these complex mechanisms.

Gene Expression Profiling via Reporter Gene Assays

Reporter gene assays are a cornerstone in understanding how compounds like 16alpha-Bromoestrone influence gene expression. These assays typically involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a regulatory DNA sequence, such as an Estrogen Response Element (ERE), that is known to be activated by estrogen receptor signaling conicet.gov.arnih.govthermofisher.combmglabtech.comnumberanalytics.comwikipedia.orgnih.govpromega.com.au.

When an estrogenic compound binds to the estrogen receptor (ER), it induces a conformational change, leading to the receptor's dimerization and subsequent binding to EREs in the promoter regions of target genes oup.compnas.orgnih.govresearchgate.netcreative-diagnostics.com. This binding event initiates the transcription of the reporter gene, producing a measurable signal (light or fluorescence) that is directly proportional to the ER's transcriptional activity conicet.gov.arnih.govbmglabtech.comnumberanalytics.comwikipedia.orgpromega.com.aujst.go.jp. By quantifying this signal, researchers can assess the potency and efficacy of compounds in modulating ER-mediated gene expression. While specific quantitative data for this compound in reporter gene assays were not explicitly detailed in the provided search results, the established mechanisms suggest that such studies would reveal its potential to activate or modulate ER-dependent gene transcription. Related compounds, such as radiolabeled bromoestradiols, have been studied for their binding affinity to ERs, indicating their interaction with this signaling pathway bmbreports.orgwikipedia.orgmdpi.comnih.gov.

Representative Data Table for Gene Expression Profiling via Reporter Gene Assays:

Compound Tested Reporter Gene Signal (e.g., Luminescence Units) Fold Change vs. Control ERα/ERβ Activation Reference
Vehicle Control 1,500 ± 200 1.0 N/A conicet.gov.arnih.govbmglabtech.com
17β-Estradiol (10nM) 15,000 ± 1,500 10.0 Agonist numberanalytics.comoup.compnas.org
This compound [Hypothetical Data] 12,000 ± 1,200 [Hypothetical Data] 8.0 [Hypothetical Data] Agonist N/A

Note: The data for this compound in this table is hypothetical, illustrating the type of results expected from such an assay based on the known mechanisms of estrogen receptor signaling. Specific experimental data for this compound was not found in the provided search snippets.

Receptor Translocation and Subcellular Localization

A critical step in the genomic signaling pathway of estrogen receptors involves their translocation from the cytoplasm to the nucleus upon ligand binding oup.compnas.orgnih.govbmbreports.orgwikipedia.orgmdpi.commdpi.compsu.edu. Estrogen receptors, particularly ERα, are typically found in the cytoplasm in an inactive state, often bound to chaperone proteins oup.comwikipedia.org. Upon binding of an estrogenic ligand, such as this compound, the receptor undergoes a conformational change, dissociates from its chaperones, dimerizes, and is then actively transported into the nucleus oup.compnas.orgwikipedia.orgmdpi.commdpi.compsu.edu.

Once in the nucleus, ERs bind to specific DNA sequences (EREs) or interact with other transcription factors to regulate gene expression oup.compnas.orgnih.govwikipedia.orgmdpi.com. Studies using fluorescently tagged ERs or immunocytochemistry have visualized this dynamic process, confirming that ligand binding is a key trigger for nuclear import researchgate.netjst.go.jpbmbreports.orgpsu.eduresearchgate.net. Furthermore, research on related compounds, such as 16α-iodoestradiol, has provided direct evidence for their ability to induce ER translocation into the nucleus mdpi.compsu.edu. While ERα is predominantly nuclear, ERβ has also been found in mitochondria and other extranuclear compartments, suggesting diverse localization patterns and potential non-genomic functions conicet.gov.arwikipedia.orgpnas.orgnih.gov. The subcellular localization and subsequent nuclear accumulation are essential for the full transcriptional activity of the ER, and compounds like this compound are expected to participate in this process.

Representative Data Table for Receptor Translocation and Subcellular Localization:

Compound Tested Nuclear/Cytoplasmic ER Ratio (Mean ± SD) Localization Pattern Observed Reference
Untreated Cells 0.2 ± 0.1 Primarily Cytoplasmic oup.comwikipedia.org
17β-Estradiol (10nM) 3.5 ± 0.5 Nuclear Translocation oup.comjst.go.jppsu.edu
This compound [Hypothetical Data] 3.0 ± 0.4 [Hypothetical Data] Nuclear Translocation N/A

Note: The data for this compound in this table is hypothetical, illustrating the typical quantitative assessment of receptor translocation. Specific experimental data for this compound was not found in the provided search snippets. The Nuclear/Cytoplasmic ratio indicates the relative amount of ER in the nucleus compared to the cytoplasm.


Applications in Preclinical Research Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the specific molecular events initiated by estrogenic compounds. Derivatives of 16alpha-Bromoestrone, particularly its radiolabeled forms, are instrumental in these systems.

Mammalian cell lines are fundamental tools for studying the effects of estrogenic compounds. evitria.comthermofisher.com Cell lines that express estrogen receptors, such as certain breast cancer cell lines, are particularly valuable. sigmaaldrich.com These estrogen-responsive systems allow researchers to study the direct cellular impact of compounds that bind to these receptors. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells are also widely used hosts for expressing specific proteins, including receptors, for detailed study. culturecollections.org.uknih.gov The generation of stable cell lines that continuously express a protein of interest is a key technique for this type of research. nih.gov In the context of bromoestrogen research, cell lines are used to assess receptor binding and subsequent cellular changes.

A primary mechanism of steroid hormone action is the regulation of gene expression. ebsco.comlongdom.org Upon entering a cell, a steroid hormone binds to its intracellular receptor, and this hormone-receptor complex then moves to the nucleus. ebsco.comwikipedia.org In the nucleus, the complex binds to specific DNA sequences known as hormone-responsive elements, which in turn activates or suppresses the transcription of target genes. longdom.orgwikipedia.org

This modulation of gene expression directly impacts cellular processes like proliferation and apoptosis (programmed cell death). nih.gov Research has demonstrated that proliferative stimuli are often linked with apoptotic signals, and a precise balance between these two processes is crucial for normal tissue development and maintenance. nih.govplos.org Assays using estrogen-responsive cells can measure the effect of compounds like bromoestrogens on cell viability and proliferation rates. dovepress.comnih.govoncotarget.com For example, studies can quantify the induction of apoptosis by measuring the expression of key proteins like Bax and Bcl-2 or the activation of caspases. dovepress.comoncotarget.com

The principal protein target for this compound and its analogs is the estrogen receptor (ER). wikipedia.org Research focuses on how these compounds bind to the ER and influence its function. researchgate.net The binding event causes a conformational change in the receptor, which then typically translocates from the cytoplasm to the nucleus to act on gene transcription. wikipedia.org Radioligands derived from bromoestrone are used to track this process, allowing for the analysis of receptor localization within the cell. Furthermore, these studies can investigate how binding affects the expression levels of the receptor protein itself and other downstream proteins.

Assays for Transcriptional Activity and Cell Proliferation/Apoptosis (Mechanistic Focus)

In Vivo Animal Models for Systemic Mechanistic Studies

Rodent models, particularly immature female rats, are frequently used to study the in vivo action of estrogenic compounds. researchgate.netnih.gov These models are valuable because the uterus is a primary target organ for estrogens and its response to estrogenic stimulation is well-characterized. By administering derivatives of this compound, such as 16α-[77Br]bromoestradiol, researchers can study the distribution of estrogen receptors in various tissues. researchgate.netnih.gov These studies have confirmed selective uptake in ER-positive tissues, including the uterus, ovaries, and pituitary gland. researchgate.netosti.gov This selective uptake demonstrates that the compound is effectively targeting tissues that express the estrogen receptor.

Biodistribution studies using radiolabeled versions of bromoestrogens are critical for visualizing how the compound is distributed throughout the body and how selectively it accumulates in target tissues versus non-target tissues. researchgate.netnih.gov For instance, studies with 16α-[77Br]bromoestradiol, a derivative of this compound, have shown high, specific, and blockable uptake in the uterus of immature rats. nih.govmdpi.com The selectivity of uptake is a key predictor of a compound's potential utility as a targeted agent. researchgate.net

Research comparing different bromoestrogen analogs has highlighted how small molecular changes can significantly impact biodistribution. For example, 16α-[77Br]bromo-11β-methoxyestradiol (BME2) showed greater uptake and much longer retention in the uterus compared to 16α-[77Br]bromoestradiol (BE2), despite having a lower binding affinity for the estrogen receptor. nih.govmdpi.com This was attributed to its significantly lower non-specific binding. nih.govmdpi.com Such studies are essential for optimizing the structure of hormone-based imaging and therapeutic agents.

Table 1: Comparative In Vitro Properties of Bromoestrogen Analogs

Table 2: Tissue Distribution of [80mBr]Br-BHPE in Immature Female Rats

Imaging Modalities with Radiolabeled this compound in Animal Models (e.g., PET/SPECT)

The investigation of radiolabeled estrogen analogs in preclinical animal models has been a cornerstone in the development of imaging agents for estrogen receptor (ER)-positive cancers. Among these, radiohalogenated estrogens, including derivatives of this compound, have been synthesized and evaluated for their potential in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging techniques allow for the non-invasive visualization and quantification of ER expression in vivo, which is crucial for diagnosing and managing hormone-sensitive tumors.

Preclinical research has often utilized immature female rats and mouse models with induced tumors to assess the biodistribution and tumor-targeting capabilities of these radiotracers. The primary goal is to develop agents that exhibit high and selective uptake in ER-rich tissues, such as the uterus and specific tumors, with minimal accumulation in non-target organs.

Research Findings with Radiobrominated Estrogens

While specific studies focusing exclusively on this compound are limited in publicly available literature, extensive research has been conducted on the closely related compound, 16α-[77Br]bromoestradiol (77Br-BE2). Given the structural similarity and the metabolic conversion of estradiol (B170435) to estrone (B1671321) in vivo, the findings for 77Br-BE2 provide significant insights into the probable behavior of radiolabeled this compound.

Initial studies demonstrated that bromoestrogens could be efficiently radiobrominated to produce tracers with very high molar activities. mdpi.comnih.gov Biodistribution studies in immature female rats showed that these compounds were taken up selectively and efficiently by the uterus, an organ with high ER expression. mdpi.comnih.gov This selective uptake was also observed in ERα-positive dimethylbenzanthracene (DMBA)-induced mammary tumors in rats. mdpi.com

The in vivo uptake efficiency and selectivity of these radiolabeled estrogens were found to be better predicted by a "binding selectivity index" (BSI) rather than by receptor binding affinity alone. nih.gov The BSI considers both the relative binding affinity (RBA) and nonspecific binding (NSB). For instance, 16α-[77Br]bromoestradiol (BE2) showed a BSI similar to estradiol. nih.gov Another analog, 16α-[77Br]bromo-11β-methoxyestradiol (BME2), despite having a lower RBA, exhibited a much higher BSI due to significantly lower nonspecific binding, which resulted in greater uterine uptake and longer tissue retention compared to BE2. nih.gov

Imaging studies using 2D gamma cameras were able to show some accumulation of [77Br]BE2 in DMBA-induced mammary tumors in rats, although the high emission energy of bromine-77 (B1219884) presented challenges. mdpi.com

The following table summarizes the key findings from preclinical biodistribution studies of radiobrominated estrogens in animal models.

RadiotracerAnimal ModelKey FindingsReference
16α-[77Br]bromoestradiol (77Br-BE2)Immature female ratsEfficient and selective uptake in the uterus. mdpi.comnih.gov
16α-[77Br]bromoestradiol (77Br-BE2)Rats with DMBA-induced mammary tumorsSelective uptake in ERα-positive tumors. mdpi.com
16α-[77Br]bromo-11β-methoxyestradiol (BME2)Immature female ratsHigher uterine uptake and longer retention than 77Br-BE2, correlating with a higher Binding Selectivity Index. nih.gov

These preclinical evaluations in animal models have been instrumental in demonstrating the potential of radiobrominated estrogens for imaging ER-positive tissues. While the focus has often been on estradiol derivatives, the foundational principles of high receptor affinity and low nonspecific binding for effective in vivo imaging are directly applicable to this compound. The development of PET tracers, such as 16α-[18F]fluoroestradiol (FES), was partly motivated by the imaging challenges associated with bromine-77. mdpi.commdpi.comnih.gov Nevertheless, the research on bromoestrogens laid critical groundwork for the field of receptor-based tumor imaging.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Halogenation and Substitutions on Estrogen Receptor Binding Affinity

Halogenation of the steroid nucleus, particularly at the C-16 position, has been shown to significantly impact binding affinity to estrogen receptors. Studies have indicated that introducing a halogen, such as bromine, at the 16α position of estradiol (B170435) derivatives can result in compounds with receptor affinities comparable to or even greater than estradiol itself nih.govmdpi.com. Specifically, 16α-bromoestradiol (BE2) has demonstrated high binding affinity to ER, comparable to estradiol mdpi.comnih.gov. In contrast, the 16β-epimers and estrone (B1671321) derivatives with 16α-substitution are generally bound less effectively than their 16α-estradiol counterparts nih.gov.

The introduction of halogens at other positions, such as the A-ring (C-2 and C-4), also influences binding affinity. For instance, A-ring fluorinated estrogens have shown very high binding affinity, often exceeding that of estradiol nih.gov. However, halogenation at the C-4 position, except for fluorination, can markedly decrease affinities nih.gov. The relative binding affinity (RBA) is a key metric, and while high affinity is desirable, factors like non-specific binding (NSB) also play a critical role in determining a compound's utility as a radiotracer or therapeutic agent, often quantified by the Binding Selectivity Index (BSI = RBA/NSB) mdpi.comnih.gov.

Design and Synthesis of Functional Analogs and Derivatives

The synthetic accessibility of 16α-bromoestrone has facilitated the creation of numerous analogs with modifications at various positions of the steroid nucleus.

Research has explored modifications at C-16, C-11, and other positions of the estrone and estradiol skeletons to fine-tune their interaction with estrogen receptors. For example, substitutions at the 16α position have been investigated for their impact on binding affinity nih.govmdpi.comnih.gov. Studies on 11β-substituted estradiol derivatives have shown that nonpolar groups at this position can lead to antiestrogenic effects mdpi.com. Furthermore, the introduction of substituents at the 17α-position of estradiol derivatives has been explored for potential development as radiotracers nih.gov. Synthesis of 16-triazole derivatives of 13α-estrone has also been reported, with the stereochemistry at C-16 and C-17 influencing their antiproliferative properties nih.gov.

16α-Bromoestrone and related halogenated estrogens have served as precursors for developing photoaffinity labels and molecular probes. These molecules are designed to covalently bind to the estrogen receptor upon UV irradiation, aiding in the identification and characterization of receptor binding sites and associated proteins acs.orgacs.orgnih.govscience.gov. For instance, 16α-bromoestradiol (BE2) and other analogs have been efficiently radiobrominated to create radiotracers with high molar activities for imaging estrogen-responsive tissues mdpi.comnih.gov. The development of such probes is critical for understanding receptor-ligand interactions at a molecular level.

Modifications at C-16, C-11, and Other Steroid Nucleus Positions

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and dynamics simulations, are invaluable tools for understanding the SAR of 16α-bromoestrone and its analogs. These techniques allow researchers to predict how modifications to the ligand's structure affect its binding to the estrogen receptor.

Molecular docking studies have been employed to analyze the binding modes and affinities of various estrone and estradiol derivatives to estrogen receptors scirp.orgnih.govmdpi.comnih.govphcogj.comresearchgate.netplos.orgmdpi.comnih.govmdpi.com. These studies help identify key amino acid residues within the ligand-binding domain (LBD) that interact with the ligand, providing insights into the structural requirements for high affinity and selectivity. For example, docking studies can reveal how substituents at different positions, such as the C-16 or C-11 positions, influence the fit within the receptor's binding pocket scirp.orgnih.govmdpi.complos.orgmdpi.comresearchgate.net. By correlating docking scores with experimental binding data, researchers can refine their understanding of SAR and guide the design of new, more potent, or selective estrogen receptor modulators scirp.orgnih.govmdpi.complos.orgmdpi.comnih.govresearchgate.netacs.orglouisville.eduvegahub.eu.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separations for Purity Assessment and Isolation of Metabolites (HPLC, GC-MS)

Chromatographic techniques are indispensable for evaluating the purity of synthesized compounds like 16α-Bromoestrone and for separating and identifying its potential metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. It allows for the separation of 16α-Bromoestrone from synthetic precursors, byproducts, and degradation products based on differences in their polarity and interaction with the stationary phase. By employing appropriate mobile phases and detection methods (e.g., UV-Vis detection), HPLC can quantify the percentage purity of the target compound and detect even trace impurities routledge.com. Furthermore, HPLC is a vital tool for the isolation of metabolites, enabling researchers to purify and subsequently characterize compounds formed through the biotransformation of 16α-Bromoestrone in biological systems routledge.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds, including steroids unar.ac.idnih.govscioninstruments.comscielo.org.mxresearchgate.net. While steroids like 16α-Bromoestrone may exhibit limited volatility, derivatization techniques, such as silylation or esterification of hydroxyl groups, can enhance their volatility and thermal stability, making them amenable to GC-MS analysis scioninstruments.com. GC-MS separates components of a mixture based on their boiling points and chemical properties within the gas chromatograph, after which the mass spectrometer provides detailed structural information by measuring the mass-to-charge ratio (m/z) of ionized fragments. This allows for both the identification and quantification of 16α-Bromoestrone and any related impurities or metabolites present in a sample.

TechniquePrimary Application for 16α-BromoestroneKey Information Provided
HPLCPurity assessment, metabolite isolationPurity percentage, separation of components
GC-MSIdentification and quantificationMolecular weight, fragmentation patterns, presence of volatile/derivatized steroids

Spectroscopic Techniques for Structural Confirmation (NMR, MS, IR)

Spectroscopic methods are crucial for unequivocally confirming the molecular structure of 16α-Bromoestrone, verifying the position of the bromine atom, and elucidating the integrity of the steroid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailed structural elucidation. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, coupling constants (J values), and signal multiplicities in ¹H NMR spectra, combined with detailed ¹³C NMR data, allow for the assignment of specific atoms within the steroid skeleton. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish connectivity between atoms, thereby confirming the complete structure and stereochemistry. For instance, the proton at the 16α position (16α-H) in steroid structures typically resonates within a specific chemical shift range, aiding in the confirmation of the bromine's regiochemistry mdpi.com.

TechniqueNucleusTypical Chemical Shift Range (ppm)Notes
¹H NMR16α-H1.63 – 1.70Specific to the 16α-proton in steroid structures, crucial for confirming bromine substitution at this position mdpi.com.
¹H NMRSteroid Protons (general)0.7 – 5.5Varies significantly based on position, neighboring groups, and stereochemistry. Used in conjunction with coupling constants. mdpi.comlibretexts.org
¹³C NMRSteroid Carbons (general)10 – 220Provides information on the carbon skeleton; shifts are influenced by substituents like halogens and hydroxyl groups. libretexts.org

Infrared (IR) Spectroscopy is valuable for identifying the presence of specific functional groups within 16α-Bromoestrone. Steroid structures typically possess hydroxyl (-OH) and carbonyl (C=O) groups, which exhibit characteristic absorption bands in the IR spectrum. For example, O-H stretching vibrations typically appear as broad bands between 3200-3550 cm⁻¹, while C=O stretching vibrations in ketones (like the one in estrone) are usually observed as strong, sharp bands around 1710-1716 cm⁻¹ specac.comlibretexts.org. The presence of the bromine atom may also influence the spectrum, particularly in the fingerprint region (<1500 cm⁻¹), which is unique to each molecule and aids in its definitive identification specac.comlibretexts.orgwiley.com. IR spectroscopy has been used to confirm the structure of bromoestrone derivatives molaid.com.

Radiometric Detection and Quantification Techniques for Labeled Compounds

The study of steroid metabolism and receptor interactions often involves the use of radiolabeled compounds. For 16α-Bromoestrone, or related bromoestrogen analogs, radiometric techniques enable sensitive detection and quantification in biological matrices.

Radioisotopes such as Bromine-77 (B1219884) (⁷⁷Br) or Fluorine-18 (¹⁸F) can be incorporated into estrogenic compounds, like 16α-bromoestradiol (BE2) or 16α-[¹⁸F]fluoroestradiol (FES), to create radiotracers nih.gov. These radiolabeled steroids are synthesized to achieve high molar activities, making them suitable for in vivo studies, such as Positron Emission Tomography (PET) imaging, or for in vitro receptor binding assays nih.gov. The detection and quantification of these radioisotopes rely on their characteristic radioactive decay. For isotopes emitting gamma rays or positrons, techniques like gamma counting or PET scanning are employed. For beta-emitting isotopes like Tritium (B154650) (³H) or Carbon-14 (¹⁴C), which are also used in studying estrogen metabolism oup.comoup.com, liquid scintillation counting is the standard method for quantifying radioactivity. These radiometric approaches are crucial for understanding the pharmacokinetic profile, tissue distribution, and metabolic fate of 16α-Bromoestrone and its derivatives.

IsotopeEmission TypeTypical Detection MethodApplication in Steroid Research
⁷⁷BrGammaGamma CountingTracer studies, imaging
¹⁸FPositronPET ScannerTracer studies, PET imaging
³HBetaLiquid Scintillation CountingMetabolic studies, receptor binding
¹⁴CBetaLiquid Scintillation CountingMetabolic studies, tracer studies

Compound List:

16α-Bromoestrone

Estrone (B1671321)

Estradiol (B170435)

16α-monobromoestrone

16α-bromoestradiol (BE2)

16α-[77Br]bromoestradiol

16α-[18F]fluoroestradiol (FES)

16α-bromo-11β-methoxyestradiol (BME2)

2-hydroxyestrone (B23517)

4-hydroxyestrone (B23518)

15α-hydroxyestrone

16α-hydroxyestradiol

Estriol (16α,17α-dihydroxyestradiol)

2-methoxyestradiol (B1684026)

6α-hydroxyestradiol

7α-hydroxylated metabolites

4-hydroxyestradiol (B23129)

2-fluoroestradiol

16α-hydroxylated estrogen metabolites

2-hydroxylated estrogen metabolites

Future Directions and Emerging Research Avenues

Development of Next-Generation Research Probes with Enhanced Selectivity

The precision of molecular probes is paramount in understanding complex biological pathways. Future research can focus on refining 16α-Bromoestrone into next-generation probes with significantly enhanced selectivity for specific estrogen receptor (ER) subtypes or even specific ER-ligand binding domains. This could involve:

Structural Modifications: Synthesizing analogs of 16α-Bromoestrone with subtle structural alterations to improve binding affinity and specificity towards ERα or ERβ, or even to target specific splice variants or mutant forms of the receptor. For instance, modifications that alter polarity or steric hindrance could fine-tune receptor interactions, as seen with the development of 16α-[77Br]bromo-11β-methoxyestradiol (BME2), which exhibited a higher Binding to Specificity Index (BSI) compared to its parent compound nih.gov.

Radiolabeling Advancements: While 16α-[18F]fluoroestradiol (FES) is a known PET imaging agent, future work could explore novel radiolabeling strategies for bromoestrone derivatives using isotopes that offer improved imaging characteristics or therapeutic potential, such as Auger electron-emitting isotopes for targeted radiotherapy of ER-positive cancers researchgate.net.

Targeting ER-Independent Interactions: Investigating modifications that could enhance selectivity for non-genomic estrogen signaling pathways, which are gaining recognition for their roles in various physiological processes nih.govjci.org.

Integration with High-Throughput Screening and Omics Technologies

The integration of 16α-Bromoestrone into high-throughput screening (HTS) platforms and omics technologies offers powerful avenues for mechanistic discovery and the identification of novel biological targets.

HTS for Novel Analogs: HTS can be employed to screen large libraries of 16α-Bromoestrone analogs for improved properties, such as enhanced potency, altered selectivity, or novel biological activities. Biophysical methods are crucial in HTS hit validation to confirm binding interactions and rule out artifacts, ensuring the quality of identified leads nih.govnovapublishers.comselectscience.net.

Proteomics and Metabolomics for Mechanistic Insights: Applying proteomics and metabolomics to study cells or organisms treated with 16α-Bromoestrone can reveal downstream molecular changes. Proteomics can identify altered protein expression or post-translational modifications, while metabolomics can map metabolic shifts, providing a comprehensive understanding of the compound's mechanism of action. This integration is vital for discovering novel targets and understanding complex biological responses nih.govnih.govgeneralmetabolics.compathogen-ri.eucd-genomics.comfrontiersin.org. For example, omics approaches are being developed to identify biomarkers for estrogen exposure, which could be adapted to study the effects of 16α-Bromoestrone nih.gov.

Advanced In Silico Modeling for Predictive Research

Computational approaches are increasingly vital for guiding experimental design and predicting the behavior of chemical compounds.

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations can predict how 16α-Bromoestrone and its derivatives interact with estrogen receptors or other potential targets. These simulations can identify key binding residues, predict binding affinities, and guide the design of analogs with improved efficacy and selectivity mdpi.commdpi.combiorxiv.orgshirazu.ac.irfrontiersin.org. For instance, docking studies can reveal potential interactions within the ER binding pocket, informing the design of more selective modulators nih.gov.

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed using existing data on 16α-Bromoestrone and its analogs. These models can predict the biological activity, toxicity, or pharmacokinetic properties of novel compounds before synthesis, accelerating the drug discovery process mdpi.comqima-lifesciences.comnih.govfrontiersin.org. Such predictive modeling is essential for identifying promising candidates for further experimental validation.

Exploration of Novel Estrogen Receptor-Independent Pathways in Research

While the primary known mechanism of action for estrone (B1671321) derivatives involves estrogen receptors, emerging research suggests that these compounds may also exert effects through estrogen receptor-independent pathways.

Investigating Non-Genomic Signaling: Estrogens and their derivatives can activate rapid, non-genomic signaling pathways mediated by membrane-bound estrogen receptors or other cellular components nih.govjci.orgnih.govcreative-diagnostics.commdpi.comknu.edu.af. Future research could explore whether 16α-Bromoestrone engages in such pathways, potentially contributing to its observed biological effects independent of classical nuclear ER signaling. Studies have shown that estrogen metabolites can cause DNA damage through redox cycling, representing a potential ER-independent genotoxic mechanism nih.gov.

Identifying Novel Molecular Targets: By employing unbiased omics approaches (as discussed in Section 7.2) or biochemical assays in the absence of functional estrogen receptors, researchers can identify novel molecular targets and pathways influenced by 16α-Bromoestrone. This could uncover entirely new therapeutic applications or mechanisms of action for this class of compounds.

Q & A

Q. How can researchers optimize the synthesis of 16α-Bromoestrone to improve yield and purity?

  • Methodological Answer : Begin by referencing established bromination protocols for estrone derivatives, adjusting reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of brominating agents). Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via recrystallization or column chromatography should be validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity . For reproducibility, document all variables (e.g., reaction time, catalyst loading) and compare outcomes against published protocols .

Q. What analytical techniques are essential for characterizing 16α-Bromoestrone?

  • Methodological Answer : Prioritize spectroscopic methods:
  • NMR : Assign ¹H and ¹³C signals to confirm bromination at the 16α position, comparing chemical shifts to estrone analogs.
  • HRMS : Verify molecular ion peaks and isotopic patterns consistent with bromine.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguity.
    Include elemental analysis for purity assessment, and cross-validate results with literature data .

Q. How should researchers assess the stability of 16α-Bromoestrone under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC-UV to quantify degradation products over time. Compare degradation kinetics to established stability guidelines (e.g., ICH Q1A). For long-term stability, store samples in amber vials at -20°C and periodically reassay .

Q. What are the standard in vitro assays to evaluate the estrogenic activity of 16α-Bromoestrone?

  • Methodological Answer : Use ERα/ERβ reporter gene assays (e.g., luciferase-based systems in MCF-7 cells) to measure receptor activation. Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only). Calculate EC₅₀ values and compare potency to unmodified estrone. Validate results with competitive binding assays using radiolabeled estradiol .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 16α-Bromoestrone across studies be resolved?

  • Methodological Answer : Conduct a systematic review of experimental variables (e.g., cell lines, assay conditions, compound purity). Replicate key studies under standardized protocols, ensuring batch-to-batch consistency via NMR and HRMS. Use meta-analysis to identify confounding factors (e.g., solvent effects, serum content in cell media) . Publish negative results to reduce publication bias .

Q. What experimental strategies can elucidate the structural basis of 16α-Bromoestrone’s receptor selectivity?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict interactions with ERα/ERβ ligand-binding domains. Validate predictions via site-directed mutagenesis of key receptor residues, followed by binding affinity assays. Cross-reference with X-ray crystallography data of receptor-ligand complexes .

Q. How can researchers identify degradation pathways of 16α-Bromoestrone in metabolic studies?

  • Methodological Answer : Use LC-MS/MS to profile metabolites in hepatic microsomal incubations. Isotope-labeling (e.g., ²H/¹³C) can trace bromine retention. Compare fragmentation patterns to synthetic standards of hypothesized metabolites. For mechanistic insights, conduct kinetic isotope effect (KIE) studies or employ computational tools like Gaussian for transition-state modeling .

Q. What computational approaches are suitable for predicting the pharmacokinetics of 16α-Bromoestrone?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP, bioavailability, and plasma protein binding. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess membrane permeability. Validate predictions with in vivo pharmacokinetic studies in rodent models, correlating computational and empirical data .

Q. How should researchers validate the specificity of antibodies generated against 16α-Bromoestrone?

  • Methodological Answer : Perform competitive ELISA with structurally similar analogs (e.g., estrone, 16β-Bromoestrone) to test cross-reactivity. Use surface plasmon resonance (SPR) to quantify binding affinity (KD). Validate in immunohistochemistry by pre-absorbing antibodies with excess antigen and confirming signal loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.